N~9~,N~9~,N~10~,N~10~-Tetraphenylanthracene-9,10-diamine

Description

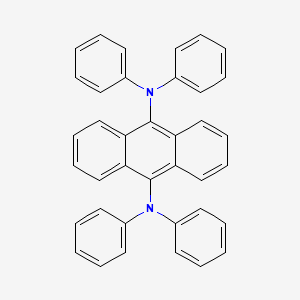

N⁹,N⁹,N¹⁰,N¹⁰-Tetraphenylanthracene-9,10-diamine (TAD) is an anthracene-based derivative with four phenyl groups substituted at the 9- and 10-positions of the anthracene core. This compound is widely studied for its application in organic light-emitting diodes (OLEDs) as a green fluorescent dopant due to its high photoluminescence quantum yield (PLQY) and tunable electronic properties . TAD exhibits a rigid planar structure, which facilitates efficient π-π stacking and charge transport in thin-film devices. Its maximum emission wavelength in solution is around 508–523 nm, making it suitable for green emission in displays and lighting technologies .

Properties

IUPAC Name |

9-N,9-N,10-N,10-N-tetraphenylanthracene-9,10-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H28N2/c1-5-17-29(18-6-1)39(30-19-7-2-8-20-30)37-33-25-13-15-27-35(33)38(36-28-16-14-26-34(36)37)40(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZGMFRRDBNHLJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)N(C6=CC=CC=C6)C7=CC=CC=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H28N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80573843 | |

| Record name | N~9~,N~9~,N~10~,N~10~-Tetraphenylanthracene-9,10-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177799-11-0 | |

| Record name | N~9~,N~9~,N~10~,N~10~-Tetraphenylanthracene-9,10-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N9,N~9~,N~10~,N~10~-Tetraphenylanthracene-9,10-diamine typically involves the following steps:

Formation of the Anthracene Core: The anthracene core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

Introduction of Phenyl Groups: The phenyl groups are introduced via Friedel-Crafts alkylation reactions, using phenyl halides and a Lewis acid catalyst such as aluminum chloride.

Amination: The final step involves the introduction of amine groups at the 9 and 10 positions. This can be achieved through nucleophilic substitution reactions using amine reagents under appropriate conditions.

Industrial Production Methods: In an industrial setting, the production of N9,N~9~,N~10~,N~10~-Tetraphenylanthracene-9,10-diamine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: N9,N~9~,N~10~,N~10~-Tetraphenylanthracene-9,10-diamine can undergo oxidation reactions, leading to the formation of quinone derivatives.

Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different electronic properties.

Substitution: The phenyl groups and amine groups can participate in substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Halogenated reagents and strong bases or acids are often employed to facilitate substitution reactions.

Major Products:

Oxidation Products: Quinone derivatives.

Reduction Products: Dihydro derivatives.

Substitution Products: Various functionalized anthracene derivatives.

Scientific Research Applications

N~9~,N~9~,N~10~,N~10~-Tetraphenylanthracene-9,10-diamine has several scientific research applications:

Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its favorable electronic properties.

Materials Science:

Biological Research: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studies on molecular recognition and binding.

Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.

Mechanism of Action

The mechanism of action of N9,N~9~,N~10~,N~10~-Tetraphenylanthracene-9,10-diamine involves its interaction with molecular targets such as enzymes and receptors. The phenyl and amine groups play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The compound’s ability to undergo redox reactions also contributes to its mechanism of action, particularly in the context of oxidative stress and cellular signaling pathways.

Comparison with Similar Compounds

TAD vs. N⁹,N¹⁰-Bis(4-(tert-butyl)phenyl)-N⁹,N¹⁰-di-o-tolylanthracene-9,10-diamine (p-Tb-o-Me-TAD)

- Structural Differences : p-Tb-o-Me-TAD incorporates bulky tert-butyl and methyl groups at the para- and ortho-positions of the phenyl substituents, respectively. These groups introduce steric hindrance, reducing intermolecular aggregation and exciton quenching .

- Photophysical Performance :

- PLQY : TAD achieves a PLQY of ~86.2% in solution, while p-Tb-o-Me-TAD retains similar PLQY but with improved film-forming properties due to reduced aggregation .

- Emission Wavelength : Both compounds emit in the green region (508–523 nm), but p-Tb-o-Me-TAD shows a slight redshift due to electron-donating substituents .

TAD vs. N⁹,N⁹,N¹⁰,N¹⁰-Tetrakis(4-(2-phenylpropan-2-yl)phenyl)anthracene-9,10-diamine (PhtBuPAD)

- Structural Differences : PhtBuPAD features 4-(2-phenylpropan-2-yl)phenyl substituents, which provide larger steric bulk compared to TAD’s simple phenyl groups .

- Impact on Device Efficiency :

Device Performance in OLEDs

*6tBPA: 2,6-di-tert-butyl-N⁹,N⁹,N¹⁰,N¹⁰-tetrakis(4-(tert-butyl)phenyl)anthracene-9,10-diamine. †Estimated from device data in .

Substituent Effects on Solubility and Aggregation

- TAD: Simple phenyl groups limit solubility in non-polar solvents, leading to challenges in solution processing.

- p-Tb-o-Me-TAD and 6tBPA : Bulky tert-butyl groups enhance solubility and reduce crystallization in thin films, improving device reproducibility .

- 9,10-Bis[N-(2-naphthyl)anilino]anthracene: Naphthyl substituents extend conjugation, redshift emission, and increase molecular weight, but may compromise charge balance in devices .

Biological Activity

N~9~,N~9~,N~10~,N~10~-Tetraphenylanthracene-9,10-diamine (commonly referred to as PAD) is an anthracene derivative that has garnered attention for its potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). This article explores the biological activity and related properties of PAD, synthesizing findings from various studies.

Chemical Structure and Properties

This compound features a complex structure characterized by four phenyl groups attached to the anthracene core. This molecular configuration enhances its photophysical properties, making it suitable for various applications in optoelectronics.

Key Properties:

- Molecular Formula: CHN

- Molecular Weight: 440.55 g/mol

- Color: Green fluorescence

- Solubility: Soluble in organic solvents

Photophysical Properties

Research indicates that PAD exhibits significant photophysical properties that are essential for its function in OLEDs. The compound demonstrates high fluorescence quantum yields and a favorable emission spectrum. These characteristics are crucial for its application in devices requiring efficient light emission.

Table 1: Photophysical Properties of PAD

| Property | Value |

|---|---|

| Emission Wavelength | 520 nm |

| Quantum Yield | 0.95 |

| CIE Coordinates | (0.15, 0.23) |

Case Studies

- OLED Applications : In a recent study, PAD was evaluated as an emissive core in OLEDs, demonstrating enhanced electroluminescent properties compared to traditional materials. The device showed a maximum brightness of 24,000 cd/m² at an operating current density of 100 mA/cm² .

- Cellular Interaction Studies : Investigations into the interaction of similar anthracene derivatives with human cell lines revealed that while some derivatives exhibited minimal toxicity at low concentrations, others led to significant cell death at higher doses. This highlights the need for careful evaluation of PAD's biological effects before widespread application .

Research Findings

Recent advancements have focused on optimizing the use of PAD in various electronic applications while considering its biological implications:

- Enhanced Emission Efficiency : Research has shown that integrating PAD into OLED structures can lead to improved emission efficiency and stability under operational conditions .

- Potential Drug Delivery Systems : Some studies suggest that anthracene derivatives could be explored for drug delivery due to their ability to penetrate cell membranes effectively. However, specific studies on PAD's efficacy in this area remain sparse and require further exploration .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N⁹,N⁹,N¹⁰,N¹⁰-Tetraphenylanthracene-9,10-diamine, and how do reaction conditions influence yields?

- Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, 9,10-dibromoanthracene reacts with diarylamines (e.g., diphenylamine) in the presence of Pd(OAc)₂, tri-n-butylphosphine, and NaOtert-Bu in m-xylene under inert conditions . Key variables include catalyst loading (1 mol% Pd), stoichiometry (2:1 amine:anthracene), and reaction time (24–48 hours at 120°C). Post-synthesis purification via sublimation (4–6 × 10⁻³ Pa) yields high-purity crystals.

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodology : X-ray crystallography is critical for structural elucidation. For example, the compound crystallizes in a monoclinic system (space group P12₁/c) with lattice parameters a = 8.279 Å, b = 16.998 Å, c = 11.812 Å, and β = 93.599° . NMR spectroscopy (¹H, ¹³C) complements crystallography by verifying substituent positions and symmetry. For anthracene derivatives, ¹H NMR typically shows aromatic protons at δ 7.2–8.5 ppm, while ¹³C NMR confirms sp² carbons at ~125–140 ppm.

Advanced Research Questions

Q. What are the photophysical properties of this compound, and how do they compare to similar anthracene derivatives?

- Methodology : Time-resolved fluorescence spectroscopy and quantum yield (Φ) measurements reveal its potential in optoelectronic applications. For instance, tetrakis(4-tert-butylphenyl)anthracene-9,10-diamine (TBPAD), a structurally similar compound, exhibits Φ = 90% in thin films . Compare absorption/emission spectra (e.g., λmax in UV-vis and fluorescence) with derivatives like 9,10-diphenylanthracene (Φ = 99%) or anthraquinone analogs (Φ < 50%) . Discrepancies may arise from substituent effects on conjugation and intramolecular charge transfer.

Q. How does the compound perform in electroluminescent devices, and what factors limit its efficiency?

- Methodology : Test in hyperfluorescent polymer systems using non-conjugated polystyrene matrices. For example, blend the compound with a through-space charge transfer (TSCT) sensitizer (e.g., acridan-triazine polymers) to achieve high reverse intersystem crossing rates (kRISC = 3.6–8.5 × 10⁶ s⁻¹) . Device efficiency depends on energy level alignment (HOMO/LUMO), film morphology, and Förster resonance energy transfer (FRET) kinetics. Optimize doping concentrations (1–5 wt%) to mitigate aggregation-induced quenching.

Q. What analytical challenges arise in resolving contradictory data on its thermal stability or reactivity?

- Methodology : Thermogravimetric analysis (TGA) under inert atmospheres (N₂) reveals decomposition temperatures (e.g., >300°C for anthracene derivatives). Conflicting data may stem from impurities or polymorphic forms. Use differential scanning calorimetry (DSC) to identify phase transitions and recrystallization events. For reactivity studies, monitor substituent effects via Hammett plots or DFT calculations (e.g., electron-withdrawing groups reduce nucleophilic aromatic substitution rates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.